4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid” likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiomorpholine ring, which is a six-membered ring with one sulfur and one nitrogen atom . The sulfonyl group attached to the thiomorpholine ring could make this compound a good leaving group or a strong electrophile .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The thiomorpholine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromaticity of the pyrrole ring, the polarity of the sulfonyl group, and the potential for hydrogen bonding due to the carboxylic acid group .Chemical Reactions Analysis
As an aromatic compound with a sulfonyl group, this compound could potentially undergo electrophilic aromatic substitution reactions . The presence of the carboxylic acid group could also allow for reactions such as esterification .Scientific Research Applications
Synthesis and Biological Activity
One research effort described the one-pot synthesis of novel 1,2,3-triazole derivatives using a compound structurally related to "4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid". These compounds were evaluated for their antibacterial activity and free radical scavenging ability, demonstrating promising biological activities (Sreerama et al., 2020).
Chemical Transformations and Pharmacological Potential
Another study focused on the synthesis and antimicrobial activity of thiomorpholine derivatives, aiming to develop potent bioactive molecules with safety and accessibility considerations. This research underlines the compound's role as a precursor in generating derivatives with potential antimicrobial properties (Kardile & Kalyane, 2010).
Advanced Reaction Products and Structural Insights
Further investigation into the reactivity and biological activity of related sulfhydryl modifications revealed the formation of advanced reaction products, including thiomorpholine derivatives. These findings provide structural insights into the interactions of such compounds with biological systems, indicating their relevance in understanding the bioactivity of sulfhydryl modifications (Shimozu et al., 2009).
Future Directions
properties
IUPAC Name |
4-thiomorpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRPBQCMYIWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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